molecular formula C21H30FN3O5S B3008664 N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-94-2

N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B3008664
CAS RN: 872724-94-2
M. Wt: 455.55
InChI Key: UCHIZEMQSFPFKR-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H30FN3O5S and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Studies

A study by Seliskar & Brand (1971) explored the fluorescence properties of N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate, a probe that can adsorb to cycloheptaamylose. The fluorescence observed resembled that in organic solvents, suggesting potential applications in fluorescence studies and solvent interaction research.

COX-2 Inhibition

Hashimoto et al. (2002) synthesized and evaluated 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for inhibiting COX-2 and COX-1 enzymes. The presence of fluorine atoms in these compounds notably increased COX1/COX-2 selectivity, indicating potential for drug development in treating inflammatory conditions.

Antiandrogen Activity

The work of Tucker et al. (1988) on 3-(substituted thio)-2-hydroxypropionanilides, with structural similarities to the mentioned compound, demonstrated antiandrogen activity. This research is relevant for the development of treatments for androgen-responsive diseases.

COX-2 Inhibitory Activity

Zarghi et al. (2009) identified 3-(p-fluoropheny)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-one as a potent and selective COX-2 inhibitor. This highlights the potential of similar compounds in creating selective inhibitors for therapeutic applications.

α-Fluorination in Organic Synthesis

Lee et al. (2014) studied the oxidative enantioselective α-fluorination of aliphatic aldehydes, a process relevant to the synthesis of compounds like N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. This research provides insights into innovative methods for introducing fluorine atoms in organic molecules.

Insecticide Development

The discovery of sulfoxaflor by Zhu et al. (2011) provides insights into the development of novel insecticides targeting sap-feeding pests. The structural components, including the sulfonyl group, are crucial for efficacy and specificity.

Polymerization and Biocompatibility

Hayashi & Takasu (2015) explored the polymerization of 2-oxazolines for creating electrophoretic and biocompatible polymers, relevant for biomedical applications. The study's focus on sulfonyl-containing compounds aligns with the structural aspects of N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide.

properties

IUPAC Name

N'-cycloheptyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O5S/c1-15-13-17(9-10-18(15)22)31(28,29)25-11-6-12-30-19(25)14-23-20(26)21(27)24-16-7-4-2-3-5-8-16/h9-10,13,16,19H,2-8,11-12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHIZEMQSFPFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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